molecular formula C11H15NO2SSi B8458860 3-[(Trimethylsilyl)ethynyl]benzenesulfonamide

3-[(Trimethylsilyl)ethynyl]benzenesulfonamide

Cat. No. B8458860
M. Wt: 253.39 g/mol
InChI Key: JIVCFYWCQGAFPL-UHFFFAOYSA-N
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Description

3-[(Trimethylsilyl)ethynyl]benzenesulfonamide is a useful research compound. Its molecular formula is C11H15NO2SSi and its molecular weight is 253.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Trimethylsilyl)ethynyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Trimethylsilyl)ethynyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(Trimethylsilyl)ethynyl]benzenesulfonamide

Molecular Formula

C11H15NO2SSi

Molecular Weight

253.39 g/mol

IUPAC Name

3-(2-trimethylsilylethynyl)benzenesulfonamide

InChI

InChI=1S/C11H15NO2SSi/c1-16(2,3)8-7-10-5-4-6-11(9-10)15(12,13)14/h4-6,9H,1-3H3,(H2,12,13,14)

InChI Key

JIVCFYWCQGAFPL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A dimethylformamide (30 mL) solution of 3-bromobenzenesulfonamide (13.7 g), trimethylsilylacetylene (5.18 g), copper(I) iodide (65 mg), bis(triphenylphosphine)palladium(II) dichloride (400 mg), triphenylphosphine (300 mg) and triethylamine (15.0 mL) was stirred at 80° C. for 6 hours. Thereafter, the reaction solution was added to water, and the obtained solution was then extracted with ethyl acetate. The organic layer was successively washed with water and a saturated saline, and was then dried over anhydrous magnesium sulfate, followed by vacuum concentration. The residue was purified by column chromatography (silica gel 60 N, hexane:ethyl acetate=4:1 to 3:1), so as to obtain the title compound (11.4 g) in the form of a light brown solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a sealable tube was weighed 1.24 g of 3-bromophenylsulfonamide, 112 mg of triphenylphosphine, 40 mg of palladium acetate, 32 mg of copper (I) iodide, and 5 mL of triethylamine. To this suspension was added 2.0 mL of trimethylsilylacetylene and the vessel was sealed, was set in an oil bath, and was rapidly stirred at 90-950C. After 1 h the reaction was cooled, unsealed, and was filtered with added ethyl acetate to remove solids. The filtrate was concentrated in vacuo and the residue was purified by silica gel flash chromatography (Jones Flashmaster, 50 g silica gel, gradient elution from 100% hexanes to 20% ethyl acetate over 30 minutes). Appropriate fractions were combined and concentrated in vacuo affording 3-trimethylsilanylethynyl-benzenesulfonamide as a faintly yellow semi-crystalline solid, yield: 908.3 mg (68%). 1H NMR (CDCl3): δ 8.02 (s, 1H), 7.85 (d, J=8 Hz, 1H), 7.64 (d, J=8 Hz, 1H), 7.48 (t, J=8 Hz, 1H), 5.02 (br s, 2H), 0.26 (s, 9H). Into a 50 mL flask was weighed 423.7 mg of trifluoromethanesulfonic acid 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazol-3-yl ester (1.07 mmol), 325.6 mg (1.28 mmol) of alkyne, 26.5 mg of copper (I) chloride, and 69.3 mg (600 μmol) of triphenylphosphine, followed by 5 mL of DMF. The reaction was heated at 80-850C for 5 h then was quenched by addition of 3 M HCl. The reaction mixture was washed into a separatory funnel with ethyl acetate and 3.0 M HCl. The ethyl acetate was separated, washed with brine, was dried (Na2SO4), and concentrated in vacuo. The residue was purified by silica gel flash chromatography (Jones Flashmaster, 50 g silica gel, gradient elution from 100% hexanes to 40% ethyl acetate over 30 minutes). Appropriate fractions were combined and concentrated in vacuo affording the product as a grayish powder, yield: 78.4 mg (17%); 1H NMR (CDCl3): δ 7.89 (m, 1H), 7.84 (s, 1H), 7.60 (d, J=8 Hz, 1H), 7.35-7.6 (m, 5H), 6.94 (s, 1H), 4.82 (s, 2H); MS (ES): 426 [M+H]+.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Four
Quantity
32 mg
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

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